Hydroxyanastrozole
Description
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C17H19N5O/c1-16(2,8-18)14-4-13(7-22-12-20-11-21-22)5-15(6-14)17(3,9-19)10-23/h4-6,11-12,23H,7,10H2,1-3H3 |
InChI Key |
OQTXFTNVWHOUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(CO)C#N |
Origin of Product |
United States |
Preparation Methods
Hydroxyanastrozole is synthesized through the oxidative metabolism of anastrozole. The primary enzyme involved in this process is CYP3A4, with contributions from CYP3A5 and CYP2C8 . The reaction conditions typically involve the presence of these enzymes in human liver microsomes or expressed cytochrome P450s
Chemical Reactions Analysis
Formation via Oxidation
Hydroxyanastrozole is generated through the oxidative hydroxylation of anastrozole. Key findings include:
1.1 Enzymes Involved
-
CYP3A4 is the primary cytochrome P450 enzyme responsible for this reaction, with significant contributions from CYP3A5 and CYP2C8 .
-
In vitro studies using human liver microsomes (HLMs) demonstrated strong correlation (r = 0.96, P = 0.0005) between this compound formation and CYP3A activity .
1.2 Kinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| K<sub>m</sub> | Close to CYP3A4 values | HLMs |
| Inhibition | >90% inhibition by CYP3A-selective inhibitors |
Glucuronidation
After oxidation, this compound undergoes glucuronidation to form this compound glucuronide:
2.1 Enzymatic Pathway
-
UGT1A4 is the predominant uridine 5'-diphosphoglucuronosyltransferase (UGT) isoform catalyzing this reaction .
-
In HLMs, glucuronidation activity correlated strongly (r = 0.72, P < 0.0001) with imipramine N-glucuronidation, a UGT1A4 marker .
2.2 Quantitative Significance
-
In vivo, over 80% of this compound exists as conjugated metabolites in plasma .
-
This compound glucuronide is the major circulating form, alongside unconjugated this compound .
Other Metabolic Pathways
While triazole is cited as a major metabolite of anastrozole in some sources, recent in vitro studies failed to detect N-dealkylation products . This suggests oxidative hydroxylation and glucuronidation dominate anastrozole metabolism.
In Vivo Concentrations and Correlations
Plasma analyses of breast cancer patients revealed:
| Metabolite | Median Plasma Concentration | Range (ng/mL) |
|---|---|---|
| Free this compound | 32.2 | 0.0–98.8 |
| This compound conjugates | 4.2 | 0.0–54.4 |
-
Wide inter-patient variability in free this compound levels was observed, likely due to genetic polymorphisms in CYP3A4 and UGT1A4 .
-
No significant correlation (r = 0.10, P = 0.18) was found between anastrozole and its conjugate concentrations .
Comparative Metabolic Pathways
This compound’s metabolic profile underscores the critical role of CYP3A4 and UGT1A4 in its disposition. These findings provide a foundation for understanding inter-individual variability in anastrozole pharmacokinetics and potential drug interactions.
Scientific Research Applications
Hydroxyanastrozole is primarily studied in the context of its parent compound, anastrozole. It is used in scientific research to understand the metabolic pathways and pharmacokinetics of anastrozole . Research applications include:
Pharmacogenetic studies: Investigating the genetic factors that influence the metabolism of anastrozole and its metabolites.
Drug interaction assessments: Understanding how other drugs may affect the metabolism of anastrozole and this compound.
Breast cancer research: Studying the efficacy and safety of anastrozole and its metabolites in the treatment of hormone receptor-positive breast cancer.
Mechanism of Action
Hydroxyanastrozole exerts its effects through the inhibition of the aromatase enzyme, similar to its parent compound anastrozole . Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition leads to decreased estrogen levels in the body . This is particularly beneficial in the treatment of hormone receptor-positive breast cancer, where estrogen promotes the growth of cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Metabolic Pathways and Enzyme Specificity
Table 1: Key Metabolic Parameters of Hydroxyanastrozole vs. Other Aromatase Inhibitor Metabolites
| Compound | Parent Drug | Primary Metabolic Pathway | Major Enzymes Involved | Major Metabolites | Km (μM) | Vmax (pmol/min/pmol P450) |
|---|---|---|---|---|---|---|
| This compound | Anastrozole | Hydroxylation + Glucuronidation | CYP3A4/5, UGT1A4 | This compound glucuronide | 13.9–21.5* | 0.01–0.02* |
| 17-Dihydroexemestane | Exemestane | Reduction + Glucuronidation | CYP3A4, UGT2B17 | 17-Dihydroexemestane glucuronide | 14.5† | 137† (Vmax/Km) |
| Carbinol metabolite | Letrozole | Oxidation + Glucuronidation | CYP3A4, CYP2A6 | Letrozole glucuronide | N/A | N/A |
*Data from HLMs and expressed CYP3A4/5 ; †Data from expressed UGT2B17 .
This compound :
- Formed via CYP3A4/5-mediated hydroxylation of anastrozole, with a biphasic kinetic profile (high- and low-affinity components) in human liver microsomes (HLMs) .
- Glucuronidation is primarily mediated by UGT1A4 , with minimal contribution from other UGT isoforms .
- Km values for CYP3A4 (13.9 μM) and CYP3A5 (21.5 μM) indicate moderate substrate affinity, while Vmax values (0.01–0.02 pmol/min/pmol P450) suggest slower catalytic rates compared to exemestane’s metabolites .
Exemestane (17-Dihydroexemestane) :
- Letrozole (Carbinol Metabolite): Dual oxidation by CYP3A4 and CYP2A6, with glucuronidation pathways less characterized compared to anastrozole .
Pharmacokinetic and Clinical Implications
Table 2: Pharmacokinetic and Clinical Comparisons
‡Data from patient plasma after β-glucuronidase treatment ; §Pfizer (2007); ¶FDA (2004).
Exemestane Metabolites :
Structural and Functional Differences
- This compound : Exact hydroxylation site remains unconfirmed, though hypothesized to occur at the methyl group .
- Exemestane : The 17-keto reduction site is well-characterized, and its metabolite retains anti-aromatase activity .
- Letrozole : Structural differences (benzyltriazole vs. anastrozole’s triazole) result in distinct metabolic fates, though both require CYP3A4 for primary oxidation .
Biological Activity
Hydroxyanastrozole, a metabolite of anastrozole, is a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
This compound functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This inhibition leads to a significant reduction in circulating estrogen levels, which is crucial for the growth of estrogen-dependent tumors. Research indicates that this compound and its parent compound anastrozole effectively lower estradiol (E2) and estrone (E1) levels in postmenopausal women with breast cancer. In clinical studies, anastrozole has been shown to decrease intratumoral estrogen levels by up to 89% after treatment .
Pharmacokinetics
This compound is primarily metabolized in the liver through N-dealkylation and hydroxylation, leading to various metabolites including glucuronides. The pharmacokinetic profile indicates a mean half-life of approximately 50 hours, allowing for once-daily dosing . The plasma concentrations of this compound can vary significantly among individuals due to genetic factors influencing metabolism .
Clinical Efficacy
Clinical trials have demonstrated that anastrozole, and by extension this compound, provides superior outcomes compared to older therapies like tamoxifen. For instance:
- Adjuvant Therapy : In the ATAC trial, postmenopausal women treated with anastrozole showed improved disease-free survival compared to those receiving tamoxifen .
- Chemoprevention : The IBIS-II trial indicated that anastrozole significantly reduced the incidence of invasive breast cancer in high-risk postmenopausal women compared to placebo .
Side Effects and Tolerability
Common side effects associated with this compound treatment include hot flashes (35%), fatigue (17%), and headaches (13%). Notably, musculoskeletal complaints can lead to therapy discontinuation in some patients. However, overall tolerability appears favorable compared to tamoxifen, particularly concerning thromboembolic events .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to its parent compound anastrozole:
| Parameter | This compound | Anastrozole |
|---|---|---|
| Aromatase Inhibition | Yes | Yes |
| Estrogen Level Reduction | Significant | Significant |
| Half-Life | ~50 hours | ~50 hours |
| Common Side Effects | Hot flashes, fatigue | Hot flashes, fatigue |
| Clinical Trial Efficacy | Comparable | Superior to tamoxifen |
Case Studies
- Case Study on Inter-Individual Variability : A study involving 191 patients demonstrated significant inter-individual variability in plasma concentrations of anastrozole and its metabolites, impacting estrogen suppression efficacy. This underscores the importance of personalized medicine approaches for optimizing treatment regimens .
- Long-Term Follow-Up Study : The MAP3 trial followed 4,500 postmenopausal women at risk for breast cancer over five years, revealing a 65% reduction in invasive breast cancers among those treated with exemestane versus placebo. While this compound was not directly tested here, it highlights the potential for aromatase inhibitors in chemoprevention strategies .
Q & A
Basic Research Questions
Q. What methodologies are used to identify the primary cytochrome P450 (CYP) isoforms responsible for hydroxyanastrozole metabolism?
- Methodological Answer : Use in vitro microsomal assays with human liver microsomes (HLMs) and recombinant CYP isoforms to quantify metabolite formation rates. Employ CYP-specific inhibitors (e.g., ketoconazole for CYP3A, sulfaphenazole for CYP2C9) to assess inhibitory effects . For example, troleandomycin (CYP3A inhibitor) reduced this compound formation by 80% in HLMs, while trimethoprim (CYP2C8 inhibitor) showed minimal inhibition (~11%) . Correlate metabolic rates with isoform-specific activity using Spearman rank analysis (e.g., r = 0.96 between 1 µM and 20 µM anastrozole metabolism) .
Q. How should researchers design experiments to assess this compound formation kinetics?
- Methodological Answer : Conduct Michaelis-Menten kinetic analyses using recombinant CYP3A4/3A5 and CYP2C8 enzymes. Measure Vmax (maximal velocity) and Km (substrate affinity) under varying substrate concentrations (e.g., 1–50 µM anastrozole). For instance, CYP3A4 exhibited a Km of 13.9 µM and Vmax of 0.02 pmol·min⁻¹·pmol⁻¹ P450 . Include negative controls (e.g., heat-inactivated enzymes) and triplicate runs to ensure reproducibility.
Q. What experimental controls are critical for validating this compound metabolic stability studies?
- Methodological Answer :
- Use chemical inhibitors at validated concentrations (e.g., 1 mM ketoconazole for CYP3A).
- Include NADPH-free controls to confirm CYP-dependent metabolism.
- Validate assay sensitivity with positive controls (e.g., testosterone for CYP3A4 activity).
- Replicate experiments across multiple HLM batches to account for inter-individual variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in CYP isoform contributions to this compound metabolism across studies?
- Methodological Answer : Perform correlation analyses between metabolite formation rates and isoform-specific marker activities (e.g., CYP3A4-mediated midazolam hydroxylation). If CYP2C8 inhibition data conflict (e.g., quercetin vs. trimethoprim), conduct enzyme kinetic studies to calculate inhibition constants (Ki) and assess competitive vs. non-competitive mechanisms . For example, trimethoprim’s low inhibition (<22%) suggests CYP2C8 plays a minor role despite earlier correlations .
Q. What statistical approaches are optimal for analyzing inter-individual variability in this compound metabolism?
- Methodological Answer : Apply multivariate regression models to correlate metabolic rates with demographic/genetic variables (e.g., CYP3A5 polymorphisms). Use Mann-Whitney U tests for non-normal distributions (common in small HLM panels). For high-throughput data, employ principal component analysis (PCA) to identify dominant metabolic pathways .
Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound pharmacokinetics?
- Methodological Answer :
- Incorporate physiologically based pharmacokinetic (PBPK) modeling using in vitro kinetic parameters (e.g., Km, Vmax).
- Adjust for hepatic blood flow and protein binding differences.
- Validate models against clinical anastrozole clearance data to refine predictions .
Q. What methodologies address conflicting data on this compound’s potential drug-drug interactions (DDIs)?
- Methodological Answer : Use static and dynamic DDI models based on inhibitor/inducer potency ([I]/IC50 or [I]/Ki ratios). For example, ketoconazole (CYP3A inhibitor) showed 95% inhibition in vitro—suggesting significant DDI risk. Compare results with time-dependent inhibition assays to assess irreversible enzyme inactivation .
Data Presentation Guidelines
-
Table 1 : Summary of CYP isoform contributions to this compound formation (adapted from ):
CYP Isoform % Inhibition (Specific Inhibitor) Vmax (pmol·min⁻¹·pmol⁻¹ P450) Km (µM) CYP3A4 95% (ketoconazole) 0.02 13.9 CYP3A5 80% (troleandomycin) 0.026 15.2 CYP2C8 22% (trimethoprim) 0.0007 8.5 -
Figure 1 : Inhibition profiles of this compound formation by CYP-specific inhibitors (derived from ).
Key Considerations for Rigorous Research
- Avoid induction of bias : Use blinded data analysis when quantifying metabolite peaks (e.g., LC-MS/MS).
- Address confounding variables : Normalize metabolic rates to total CYP content in HLMs .
- Ethical data reporting : Disclose conflicts (e.g., funding sources) and adhere to ICH guidelines for pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
